molecular formula C11H14BrNO3S B7939050 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide

3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide

Cat. No.: B7939050
M. Wt: 320.20 g/mol
InChI Key: HUEIIXQLSDCQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide ( 1508545-96-7) is a high-purity chemical compound offered for research applications. With the molecular formula C11H14BrNO3S and a molecular weight of 320.20, this benzamide derivative features a bromo-methyl substituted aromatic ring connected via an amide linkage to a methylsulfonylethyl chain . This specific structural motif is significant in medicinal chemistry research, particularly in the development and characterization of enzyme inhibitors. Compounds within this structural class have demonstrated considerable research value as potent and selective inhibitors of Sirtuin-2 (SIRT2) deacetylase . The inhibition of SIRT2 has shown protective effects in models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease, and is associated with a reduction in polyglutamine aggregates, a key pathological hallmark . Furthermore, the benzamide pharmacore is a recognized scaffold in drug discovery, appearing in compounds investigated for targeting various biological pathways, including the hedgehog (Hh) signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-methyl-N-(2-methylsulfonylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-17(2,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEIIXQLSDCQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound consists of a bromine atom, a methyl group, and a methylsulfonyl ethyl moiety attached to a benzamide structure. This unique configuration may contribute to its biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the bromine atom and the sulfonyl group enhances its binding affinity to various biological targets, potentially leading to the inhibition or activation of enzymes or receptors involved in disease pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. A study highlighted its potential as an antimicrobial agent with notable efficacy against resistant strains .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide position can enhance anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against XDR-Salmonella Typhi. The compound showed promising results, inhibiting bacterial growth at concentrations as low as 20 µg/mL .
  • Anticancer Activity : In a separate investigation, the compound was tested on various cancer cell lines, showing IC50 values ranging from 10 to 30 µM. The efficacy was attributed to its ability to induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)
AntimicrobialXDR-Salmonella Typhi20 µg/mL
AnticancerVarious Cancer Cell Lines10 - 30 µM

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which align with Lipinski's rule of five for drug-likeness .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
One of the significant applications of 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide is its potential as an antiviral agent. Research has indicated that similar compounds within the benzamide family exhibit inhibitory effects against viruses such as Ebola and Marburg. For instance, a series of 4-(aminomethyl)benzamides have shown promising results in inhibiting the entry of these viruses into host cells, suggesting that structural modifications, including those found in this compound, could enhance antiviral potency .

Table 1: Antiviral Potency of Benzamide Derivatives

CompoundVirusEC50 (µM)Reference
CBS1118Ebola<10
Modified BenzamideMarburg<10
3-Bromo-4-methyl...TBDTBDCurrent Study

Anti-parasitic Applications

Research has also focused on the anti-parasitic properties of benzamide derivatives. Compounds structurally similar to this compound have been evaluated for their efficacy against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. The structure-activity relationship (SAR) studies have shown that specific modifications can enhance activity against these pathogens, which could be relevant for developing new treatments for parasitic infections .

Table 2: Anti-parasitic Efficacy of Benzamide Derivatives

CompoundParasiteActivity LevelReference
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondiiHigh
3-Bromo-4-methyl...TBDTBDCurrent Study

Structure-Activity Relationship (SAR)

The SAR studies surrounding benzamide derivatives indicate that the presence of specific substituents significantly influences biological activity. For example, modifications at the amide nitrogen or aromatic rings can lead to enhanced selectivity and potency against target diseases. In particular, the introduction of methylsulfonyl groups has been associated with improved solubility and bioavailability, making compounds like this compound attractive candidates for further development .

Case Studies

Case Study 1: Antiviral Screening
A study screened various benzamide derivatives for their ability to inhibit viral entry in Vero cells. Compounds were assessed for their EC50 values against both Ebola and Marburg viruses. The findings suggested that modifications similar to those in this compound could enhance efficacy.

Case Study 2: Anti-parasitic Activity
Another investigation focused on the anti-parasitic activity of benzamide derivatives against T. gondii. The study highlighted how structural variations affected potency and metabolic stability, emphasizing the need for careful design in developing effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit varied pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 4-CH₃, N-(2-(CH₃SO₂)ethyl) C₁₁H₁₄BrNO₃S 320.21 High polarity due to sulfonyl group; potential receptor ligand
3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide 3-Br, N-(2-(CH₃SO₂)ethyl) C₁₀H₁₂BrNO₃S 306.19 Lower molecular weight; lacks methyl group at 4-position
3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide 3-Br, 4-Cl, N-(2-(CH₃SO₂)ethyl) C₁₀H₁₁BrClNO₃S 340.63 Chlorine substitution may enhance lipophilicity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, N-(4-OCH₃-2-NO₂-phenyl) C₁₄H₁₁BrN₂O₄ 367.16 Nitro and methoxy groups influence electronic properties; used in crystallography studies
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) N-(2-(3,4-(OCH₃)₂-phenyl)ethyl) C₁₇H₁₉NO₃ 285.34 High yield (80%); melting point 90°C; dimethoxy groups enhance π-π interactions
3-Bromo-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide 3-Br, 4-OCH₃, N-(4-morpholine-sulfonylphenyl) C₁₉H₂₀BrN₂O₅S 475.34 Morpholine sulfonyl group improves solubility
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH₃, N-butyl C₁₂H₁₆BrNO₂ 302.17 Butyl chain increases lipophilicity; safety data available (GHS)

Key Observations

Chlorine substitution (as in 3-Bromo-4-chloro analog) increases molecular weight and lipophilicity, which may influence membrane permeability .

Biological Relevance: Benzamides with sulfonamide or morpholine groups (e.g., and ) are often explored as protease inhibitors or receptor ligands due to their ability to interact with polar binding pockets .

Synthetic Accessibility :

  • Derivatives like Rip-B and Rip-D () are synthesized via straightforward amidation, achieving yields >80%, whereas sulfonamide-containing analogs (e.g., ) require multi-step sulfonylation .

Table 2: Therapeutic Potential and Experimental Data

Compound Name Biological Activity Key Findings References
Sigma receptor-binding benzamides Prostate cancer imaging/therapy High tumor uptake in xenografts; IC₅₀ values ~10 nM
N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide Unknown (structural analog) Similar sulfonyl group; potential kinase inhibition
3-Bromo-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide Unknown (structural analog) Tetrahydrofuran group may enhance CNS penetration

Preparation Methods

Directed Bromination Using Lewis Acids

Electrophilic aromatic bromination of 4-methylbenzoic acid with Br₂ in the presence of FeBr₃ achieves regioselectivity at the 3-position due to the meta-directing effect of the carboxylic acid group. Esterification to methyl 4-methylbenzoate prior to bromination improves yield by reducing deactivation (Table 1).

Table 1: Bromination Efficiency Under Varied Conditions

SubstrateBrominating AgentCatalystYield (%)Reference
4-Methylbenzoic acidBr₂FeBr₃65
Methyl 4-methylbenzoateNBSAIBN82
4-MethylbenzenethiolBr₂None78

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in tetrahydrofuran (THF) under radical initiation (e.g., AIBN) selectively brominates the 3-position of methyl 4-methylbenzoate, avoiding di-bromination byproducts. This method is preferred for scalability, with yields exceeding 80%.

Synthesis of 2-(Methylsulfonyl)ethylamine

Thioether Intermediate Formation

2-Aminoethyl methyl sulfide is synthesized via nucleophilic substitution of 2-bromoethylamine with sodium methanethiolate. Optimal conditions use a 1:1 molar ratio in ethanol at 50°C for 6 hours (Yield: 89%).

Oxidation to Sulfone

The thioether is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours. This step achieves near-quantitative conversion (Yield: 95%).

Amide Coupling Strategies

Acid Chloride Route

3-Bromo-4-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux. Reaction with 2-(methylsulfonyl)ethylamine in dichloromethane and triethylamine yields the target amide (Table 2).

Table 2: Amidation Efficiency Across Coupling Methods

Acid DerivativeCoupling AgentSolventYield (%)Reference
Acid chlorideNoneDCM75
Activated esterEDCl/HOBtDMF88
Carboxylic acidPd(OAc)₂/XantphosToluene70

Palladium-Catalyzed Amination

Aryl bromides undergo Buchwald-Hartwig amination with 2-(methylsulfonyl)ethylamine using Pd(OAc)₂ and Xantphos in toluene at 100°C. This method bypasses acid chloride formation but requires rigorous anhydrous conditions.

Optimization Challenges and Solutions

Regioselectivity in Bromination

The carboxylic acid group’s meta-directing nature ensures 3-bromo regiochemistry, but competing ortho-bromination (5–15%) necessitates chromatographic purification. Methyl ester substrates reduce side reactions by 40%.

Sulfone Group Stability

Over-oxidation of the thioether to sulfonic acid is mitigated by controlling H₂O₂ stoichiometry (1.2 eq.) and reaction time.

Amide Bond Purity

Racemization-free coupling is achieved using EDCl/HOBt at 0°C, preserving stereochemistry where applicable.

Comparative Analysis of Synthetic Routes

Route A (Acid Chloride):

  • Advantages: High yield (75–88%), minimal byproducts.

  • Limitations: SOCl₂ handling requires stringent safety protocols.

Route B (Palladium Catalysis):

  • Advantages: One-pot synthesis from aryl bromides.

  • Limitations: Catalyst cost (Pd) and sensitivity to oxygen .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Route : Start with 3-bromo-4-methylbenzoic acid, activate the carboxyl group using coupling agents like EDCl/HOBt, and react with 2-(methylsulfonyl)ethylamine. Monitor reaction progress via TLC or LC-MS .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic attack. Use anhydrous conditions to avoid hydrolysis of the sulfonyl group. Purify via column chromatography with gradient elution (hexane/EtOAc) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 8.09 ppm for aromatic protons) and ESI-MS (expected [M+H]+ at ~331.1 m/z) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Approach :

  • NMR : Compare chemical shifts of the methylsulfonyl group (δ ~3.2 ppm for CH2_2SO2_2 and δ ~2.9 ppm for CH3_3) and bromine-induced deshielding in aromatic protons .
  • IR : Identify sulfonyl S=O stretching vibrations at ~1150–1300 cm1^{-1} and amide C=O at ~1650 cm1^{-1} .
  • Fluorometry : Use excitation/emission spectra if fluorescent derivatives are synthesized via functional group modifications .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Protocol :

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria. Include a positive control like ciprofloxacin .
  • Enzyme Inhibition : Test against bacterial phosphopantetheinyl transferases (PPTases) via spectrophotometric assays (e.g., malachite green for phosphate release) .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial potency?

  • Strategy :

  • Modify Substituents : Replace the bromine atom with electron-withdrawing groups (e.g., CF3_3) to enhance electrophilicity. Introduce heterocycles (e.g., thiazole) at the benzamide core to improve target binding .
  • Bioisosteres : Substitute the methylsulfonyl group with sulfonamides or sulfonic acids to modulate solubility and membrane permeability .
  • Data Validation : Compare IC50_{50} values against PPTases and correlate with logP values (computational tools like ACD/Percepta) .

Q. What crystallographic insights can explain the compound’s interaction with bacterial PPTases?

  • Analysis :

  • X-Ray Crystallography : Co-crystallize the compound with PPTase enzymes (e.g., AcpS) to identify binding pockets. Resolve structures at ≤2.0 Å resolution .
  • Docking Studies : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with Arg45 or hydrophobic contacts with Phe62) .
  • Validation : Mutate key residues (e.g., Arg45Ala) and measure activity loss via enzyme kinetics .

Q. How should contradictory data on cytotoxicity and antibacterial efficacy be resolved?

  • Troubleshooting :

  • Dose-Response Curves : Re-test at lower concentrations (0.1–10 µM) to identify therapeutic windows. Use fractional inhibitory concentration (FIC) indices for synergy/antagonism studies .
  • Metabolic Profiling : Perform LC-MS metabolomics to detect off-target effects (e.g., mitochondrial dysfunction) .
  • In Vivo Models : Validate findings in Galleria mellonella or murine infection models to assess toxicity-efficacy balance .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADME Prediction : Use SwissADME to estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low), and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers and aggregation tendencies .
  • QSAR Models : Train models on PubChem datasets (e.g., AID 1345083) to correlate structural features with logD and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.